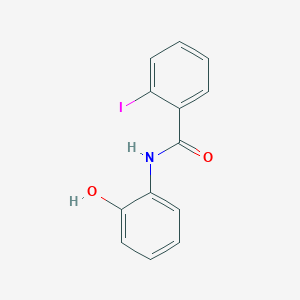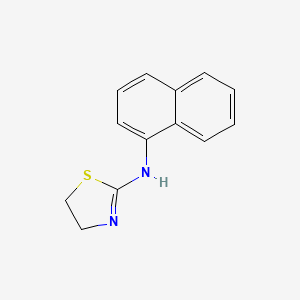
(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, also known as CNEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CNEM is a yellow crystalline solid that is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in regulating cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. Additionally, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for research on (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. One area of research could focus on the development of more efficient synthesis methods for (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, which could help to reduce costs and increase the availability of the compound for research purposes. Additionally, further studies could be conducted to explore the potential anti-cancer and anti-inflammatory properties of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, as well as its potential applications in the treatment of infectious diseases. Finally, research could also focus on the development of new derivatives of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone with improved properties and efficacy.
Métodos De Síntesis
The synthesis of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone involves a multi-step process that begins with the reaction of 2-chloro-5-nitrophenol with potassium carbonate in a solvent such as dimethylformamide. The resulting compound is then reacted with 4-ethoxybenzaldehyde in the presence of a catalyst such as piperidine to form the final product, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. The synthesis of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is a complex process that requires careful attention to detail and precise control over reaction conditions.
Aplicaciones Científicas De Investigación
(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been the subject of numerous scientific studies due to its potential applications in drug development. One area of research has focused on the use of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone as a potential anti-cancer agent. Studies have shown that (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-2-21-12-6-3-10(4-7-12)15(18)13-9-11(17(19)20)5-8-14(13)16/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGUXWEPWRKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-methoxyphenoxy)propanoyl]pyrrolidine](/img/structure/B5795378.png)
![N'-(3-pyridinylmethylene)-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5795380.png)
![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)

![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)
![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)


![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)
![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)

